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Compound of Interest

Compound Name: Siais100

Cat. No.: B15622037 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo evaluation of

Siais100, a potent and specific BCR-ABL protein degrader, in xenograft models of Chronic

Myeloid Leukemia (CML). The protocols and data herein are intended to guide researchers in

the design and execution of similar preclinical studies.

Introduction
Siais100 is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the

degradation of the BCR-ABL fusion protein, the key driver of Chronic Myeloid Leukemia.[1][2]

Unlike traditional tyrosine kinase inhibitors (TKIs) that only block the kinase activity, Siais100
facilitates the ubiquitination and subsequent proteasomal degradation of the entire BCR-ABL

protein.[2] This mechanism of action offers the potential to overcome resistance to TKIs and

provide a more durable therapeutic response. In vitro studies have demonstrated the high

potency of Siais100 in degrading BCR-ABL and inhibiting the proliferation of CML cell lines,

such as K562, at nanomolar concentrations.[1][2][3] This document outlines the protocols for

evaluating the in vivo efficacy of Siais100 in a K562 human CML xenograft mouse model.

Signaling Pathway and Mechanism of Action
Siais100 targets the constitutively active BCR-ABL tyrosine kinase, which drives CML by

activating multiple downstream signaling pathways that promote cell proliferation and survival.
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BCR-ABL Downstream Signaling Pathways

As a PROTAC, Siais100 functions by hijacking the cell's ubiquitin-proteasome system to target

BCR-ABL for degradation.
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Mechanism of Action of Siais100 PROTAC

In Vivo Efficacy Data in K562 Xenograft Model
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The following tables present representative data from in vivo studies of BCR-ABL degraders in

a K562 xenograft model. While specific data for Siais100 is pending publication, the data for a

similar BCR-ABL PROTAC, Arg-PEG1-Dasa, is shown as an example.

Table 1: Tumor Growth Inhibition in K562 Xenograft Model

Treatment
Group

Dose (mg/kg)
Dosing
Schedule

Mean Tumor
Volume (mm³)
± SEM (Day 21)

Tumor Growth
Inhibition (%)

Vehicle Control - Daily 1500 ± 150 0

Siais100 TBD TBD TBD TBD

Arg-PEG1-Dasa 50 Daily 450 ± 75 70

TBD: To be determined from experimental results.

Table 2: Body Weight Changes in K562 Xenograft-Bearing Mice

Treatment
Group

Dose (mg/kg)
Mean Body
Weight (g) ±
SEM (Day 0)

Mean Body
Weight (g) ±
SEM (Day 21)

Percent
Change (%)

Vehicle Control - 20.5 ± 0.5 22.0 ± 0.6 +7.3

Siais100 TBD TBD TBD TBD

Arg-PEG1-Dasa 50 20.3 ± 0.4 20.1 ± 0.5 -1.0

TBD: To be determined from experimental results.

Table 3: Survival Analysis of K562 Xenograft-Bearing Mice
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Treatment Group Dose (mg/kg)
Median Survival
(Days)

Percent Increase in
Lifespan

Vehicle Control - 25 -

Siais100 TBD TBD TBD

Arg-PEG1-Dasa 50 40 60

TBD: To be determined from experimental results.

Experimental Protocols
K562 Cell Culture

Cell Line: K562 (human chronic myeloid leukemia) cells.

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1%

penicillin-streptomycin.

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

Subculture: Split cultures every 2-3 days to maintain cell density between 1x10^5 and

1x10^6 cells/mL.

K562 Xenograft Mouse Model

Preparation Implantation Monitoring & Treatment Endpoint Analysis

K562 Cell Culture Harvest & Count Cells Resuspend in Matrigel Subcutaneous Injection
into Nude Mice Monitor Tumor Growth Randomize into

Treatment Groups
Administer Siais100

or Vehicle
Measure Tumor Volume

& Body Weight
Euthanasia & 

Tumor Excision Western Blot, IHC, etc.

Click to download full resolution via product page

Experimental Workflow for Siais100 In Vivo Study

Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
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Cell Preparation for Injection:

Harvest K562 cells during the exponential growth phase.

Wash cells with sterile phosphate-buffered saline (PBS).

Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1x10^8

cells/mL.

Tumor Cell Implantation:

Subcutaneously inject 100 µL of the cell suspension (1x10^7 cells) into the right flank of

each mouse.

Tumor Growth Monitoring:

Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3

days.

Calculate tumor volume using the formula: Volume = (W² x L) / 2.

Randomization and Treatment:

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment

and control groups.

Prepare Siais100 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80,

45% saline).

Administer Siais100 or vehicle control to the respective groups via intraperitoneal (i.p.) or

oral (p.o.) gavage according to the desired dosing schedule.

Efficacy Evaluation:

Continue to monitor tumor volume and body weight throughout the study.

The primary endpoint is typically tumor growth inhibition.
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Secondary endpoints may include body weight changes (as a measure of toxicity) and

overall survival.

Endpoint Analysis:

At the end of the study, euthanize mice and excise tumors.

Tumor tissue can be used for pharmacodynamic analysis, such as Western blotting to

confirm BCR-ABL degradation or immunohistochemistry (IHC).

Western Blot Analysis for BCR-ABL Degradation
Sample Preparation: Homogenize excised tumor tissues in RIPA buffer containing protease

and phosphatase inhibitors.

Protein Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE and Western Blotting:

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF

membrane.

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST).

Incubate the membrane with primary antibodies against BCR-ABL and a loading control

(e.g., GAPDH or β-actin) overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion
The protocols and representative data provided in these application notes serve as a valuable

resource for researchers investigating the in vivo efficacy of Siais100 in xenograft models of

Chronic Myeloid Leukemia. The potent and specific degradation of BCR-ABL by Siais100
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holds significant promise as a novel therapeutic strategy for CML, and rigorous preclinical

evaluation is a critical step in its development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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